

Application Notes and Protocols for GSK-1482160 Administration in Rodent Models

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Compound of Interest

Compound Name: GSK-1482160 (isomer)

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of GSK-1482160, a potent and selective negative allosteric modulator of the P2X7 receptor, in various rodent models. The information compiled herein is intended to facilitate reproducible preclinical research in areas such as neuroinflammation and chronic pain.

Quantitative Data Summary

The following tables summarize key quantitative data for GSK-1482160 administration in rodent models, compiled from preclinical studies.

Table 1: Pharmacokinetic Parameters of GSK-1482160 in Rats

Parameter	Value	Route of Administration	Dose (mg/kg)
Clearance (CL)	9 mL/min/kg	Intravenous (i.v.)	1
Half-life (T _{1/2})	1.5 h	Intravenous (i.v.)	1
Volume of Distribution (V _{ss})	1.1 L/kg	Intravenous (i.v.)	1
Time to Maximum Concentration (T _{max})	1.0 h	Oral (p.o.)	3
Maximum Concentration (C _{max})	2.45 µM	Oral (p.o.)	3
Area Under the Curve (AUC)	13.7 µM*h	Oral (p.o.)	3
Oral Bioavailability (F)	65%	Oral (p.o.)	3

Data sourced from MedChemExpress.[\[1\]](#)

Table 2: Efficacy of Oral GSK-1482160 in Rat Pain Models

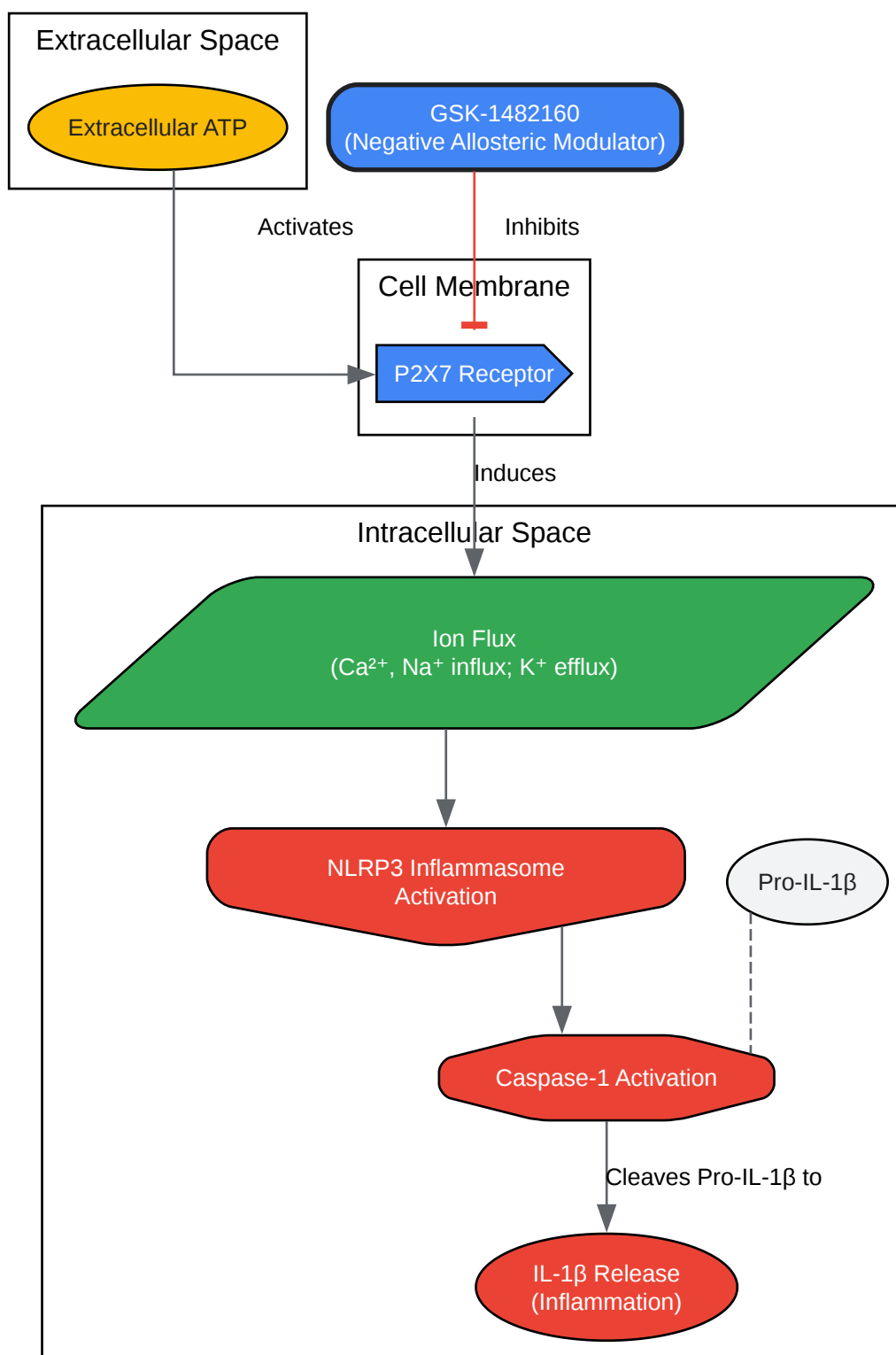
Rodent Model	Dosage (mg/kg)	Dosing Regimen	Outcome
Chronic Knee Joint Inflammatory Pain (CFA-induced)	5, 20, and 50	p.o., twice daily for 5 days	Exhibited analgesic effect comparable to celecoxib at 50 mg/kg. [1]
Neuropathic Pain (Chronic Constriction Injury)	20	p.o., twice daily for 8 days	Significantly reversed mechanical allodynia; comparable effect to gabapentin. [1]

Table 3: Dosing in Rodent Neuroinflammation Models

Rodent Model	Administration Route	Dosage	Purpose
LPS-induced Neuroinflammation (Mice)	Intraperitoneal (i.p.)	5 mg/kg of LPS	Induction of neuroinflammation.[2][3]
LPS-induced Neuroinflammation (Mice)	Intravenous (i.v.)	1 mg/kg of GSK-1482160	Blocking studies for PET imaging with [11C]GSK-1482160.[4][5]

Signaling Pathway

GSK-1482160 is a negative allosteric modulator of the P2X7 receptor (P2X7R).[1] Extracellular ATP, often released during cellular stress or injury, activates P2X7R, leading to the opening of a non-selective cation channel.[6][7] This influx of Ca²⁺ and Na⁺ and efflux of K⁺ triggers downstream signaling cascades, including the activation of the NLRP3 inflammasome and subsequent release of pro-inflammatory cytokines IL-1 β and IL-18.[8] GSK-1482160 binds to a site distinct from the ATP binding site, reducing the efficacy of ATP at the receptor and thereby inhibiting the inflammatory response.[1]



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P2X7R signaling pathway and modulation by GSK-1482160.

Experimental Protocols

Oral Administration Protocol (Rat)

This protocol is adapted from studies investigating the analgesic effects of GSK-1482160 in rat models of chronic pain.^[1]

Materials:

- GSK-1482160
- Vehicle (e.g., 10% sucrose in sterile water)
- Oral gavage needles (flexible-tipped, appropriate size for rats)
- Syringes (1-3 mL)
- Balance and weighing materials
- Vortex mixer and/or sonicator

Procedure:

- Preparation of Dosing Solution:
 - Calculate the required amount of GSK-1482160 based on the desired dose and the number and weight of the animals.
 - Weigh the calculated amount of GSK-1482160 powder.
 - Prepare the vehicle solution (e.g., dissolve sucrose in sterile water).
 - Suspend or dissolve GSK-1482160 in the vehicle to the desired final concentration. Use a vortex mixer or sonicator to ensure a homogenous suspension. Prepare fresh daily.
- Animal Handling and Dosing:
 - Gently restrain the rat.

- Measure the distance from the tip of the rat's nose to the last rib to determine the correct insertion length for the gavage needle.
- Draw the calculated volume of the GSK-1482160 solution into the syringe.
- Gently insert the gavage needle into the esophagus and advance it to the predetermined length.
- Slowly administer the solution.
- Carefully withdraw the gavage needle.
- Return the animal to its cage and monitor for any adverse reactions.

Intravenous Administration Protocol (Mouse)

This protocol is based on blocking studies performed in mouse models of neuroinflammation.

[\[4\]](#)[\[5\]](#)

Materials:

- GSK-1482160
- Vehicle (e.g., sterile saline or a solution compatible with intravenous injection)
- Insulin syringes with a fine-gauge needle (e.g., 29-31G)
- Mouse restrainer
- Heat lamp (optional, for tail vein dilation)

Procedure:

- Preparation of Dosing Solution:
 - Prepare a sterile solution of GSK-1482160 in the chosen vehicle at the desired concentration. Ensure complete dissolution.
- Animal Preparation and Injection:

- Place the mouse in a restrainer, exposing the tail.
- If necessary, warm the tail using a heat lamp to dilate the lateral tail veins.
- Swab the tail with 70% ethanol.
- Draw the calculated volume of the GSK-1482160 solution into the syringe, ensuring no air bubbles are present.
- Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.
- Slowly inject the solution. Successful injection is indicated by the absence of a subcutaneous bleb.
- Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
- Return the mouse to its cage and monitor.

Intraperitoneal Administration Protocol (Mouse)

This protocol is based on the induction of neuroinflammation in mice using lipopolysaccharide (LPS), a common experimental paradigm where subsequent treatment with a compound like GSK-1482160 could be evaluated.^{[2][3]} For GSK-1482160 administration via this route, a similar procedure would be followed.

Materials:

- GSK-1482160 or LPS
- Sterile, pyrogen-free saline
- Syringes (1 mL) with appropriate gauge needles (e.g., 25-27G)

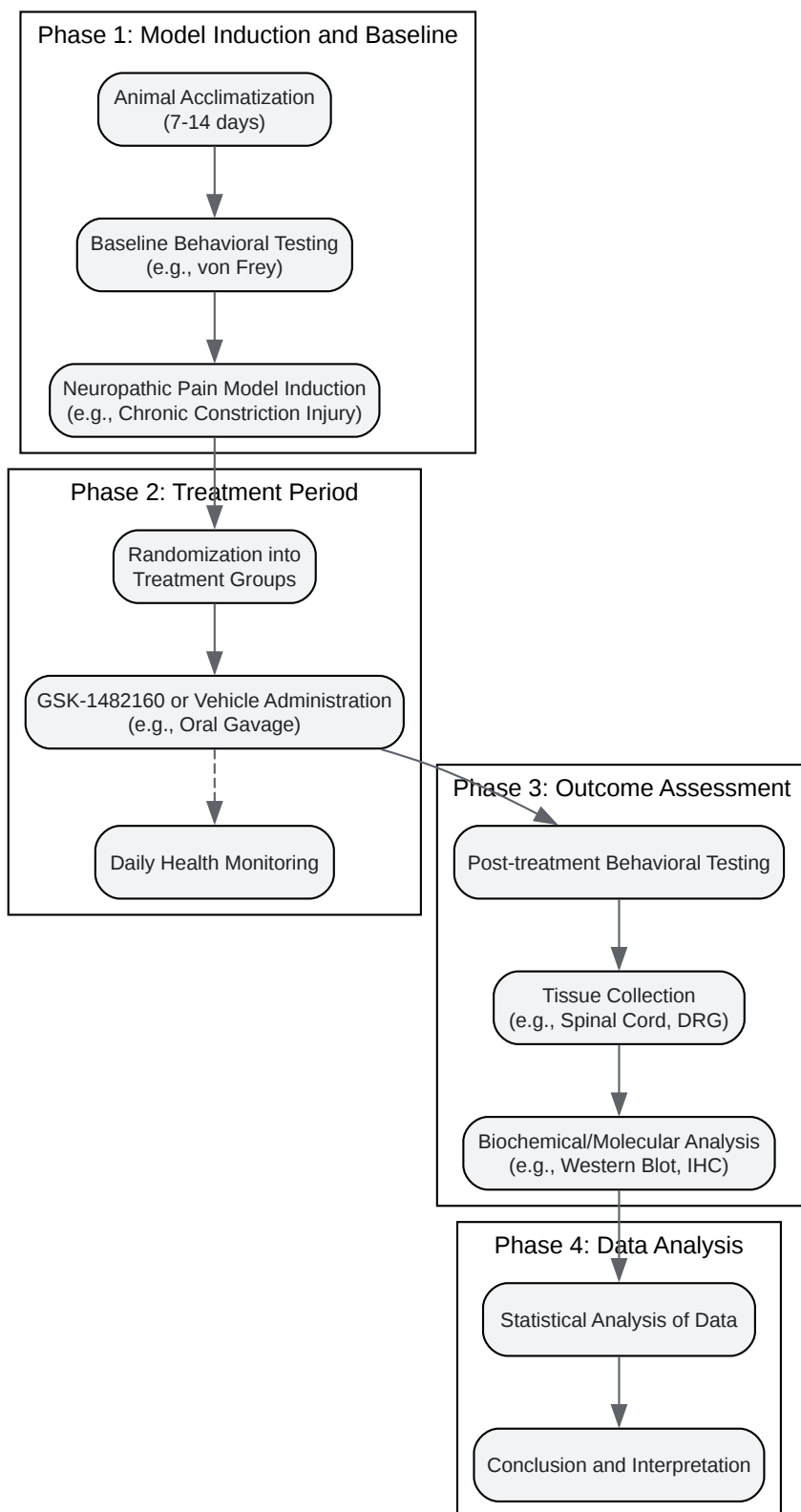
Procedure:

- Preparation of Dosing Solution:
 - Dissolve the substance (LPS or GSK-1482160) in sterile saline to the desired concentration.

- Animal Handling and Injection:
 - Grasp the mouse by the scruff of the neck to restrain the head and body.
 - Turn the mouse so its abdomen is facing upwards, with the head tilted slightly downwards.
 - Locate the injection site in the lower right abdominal quadrant.
 - Insert the needle at a 15-20 degree angle.
 - Aspirate to ensure the needle has not entered the bladder or intestines.
 - Inject the solution.
 - Withdraw the needle and return the mouse to its cage.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of GSK-1482160 in a rodent model of neuropathic pain.



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Experimental workflow for a neuropathic pain study.

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